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Compound of Interest

Compound Name:
Ethyl 5-iodo-2-

morpholinobenzoate

Cat. No.: B3184487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

and a plausible synthetic route for Ethyl 5-iodo-2-morpholinobenzoate, a compound of

interest in medicinal chemistry and materials science. Due to the limited availability of direct

experimental data in public literature, this guide leverages spectral data from analogous

compounds and established synthetic methodologies to provide a reliable reference for

researchers.

Chemical Structure
IUPAC Name: Ethyl 5-iodo-2-morpholinobenzoate Molecular Formula: C₁₃H₁₆INO₃

Molecular Weight: 361.18 g/mol CAS Number: 1131587-28-4

Predicted Spectroscopic Data
The following spectroscopic data has been predicted based on the analysis of structurally

similar compounds, including ethyl benzoate, 2-aminobenzoates, and various substituted

aromatic systems.

Predicted ¹H NMR (400 MHz, CDCl₃) Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 - 7.9 d 1H Ar-H (H-6)

~7.5 - 7.6 dd 1H Ar-H (H-4)

~6.8 - 6.9 d 1H Ar-H (H-3)

4.35 q 2H -OCH₂CH₃

~3.8 - 3.9 t 4H Morpholine (-N(CH₂)₂)

~3.0 - 3.1 t 4H Morpholine (-O(CH₂)₂)

1.38 t 3H -OCH₂CH₃

Note: Chemical shifts are referenced to TMS (δ 0.00). Coupling constants (J) for aromatic

protons are expected to be in the range of 2-9 Hz.

Predicted ¹³C NMR (100 MHz, CDCl₃) Data
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Chemical Shift (δ, ppm) Assignment

~166 C=O (Ester)

~152 Ar-C (C-2)

~142 Ar-C (C-4)

~138 Ar-C (C-6)

~120 Ar-C (C-3)

~118 Ar-C (C-1)

~85 Ar-C (C-5)

~67 Morpholine (-O(CH₂)₂)

~61 -OCH₂CH₃

~52 Morpholine (-N(CH₂)₂)

~14 -OCH₂CH₃

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~2960-2850 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (ester)

~1590, 1480 Medium-Strong C=C stretch (aromatic)

~1250 Strong C-O stretch (ester)

~1120 Strong C-O-C stretch (morpholine)

~820 Strong
C-H out-of-plane bend

(aromatic)

~550 Medium C-I stretch

Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
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m/z Interpretation

361 [M]⁺ (Molecular Ion)

316 [M - OCH₂CH₃]⁺

288 [M - COOCH₂CH₃]⁺

234 [M - I]⁺

178 [M - I - C₄H₈O]⁺

Experimental Protocols
The synthesis of Ethyl 5-iodo-2-morpholinobenzoate can be plausibly achieved via a

Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is a powerful

method for the formation of C-N bonds.[1][2]

A plausible synthetic route involves the reaction of ethyl 2-chloro-5-iodobenzoate with

morpholine in the presence of a palladium catalyst and a suitable base.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3184487?utm_src=pdf-body
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://pubs.rsc.org/en/content/articlelanding/2018/nj/c8nj01120f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3184487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Proposed synthesis of Ethyl 5-iodo-2-morpholinobenzoate.

Reaction Setup: To an oven-dried Schlenk flask, add ethyl 2-chloro-5-iodobenzoate (1.0

equiv), cesium carbonate (2.0 equiv), and the palladium catalyst/ligand system (e.g.,

Pd₂(dba)₃, 2 mol%; Xantphos, 4 mol%).

Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

Add anhydrous toluene, followed by morpholine (1.2 equiv) via syringe.

Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with

ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.
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Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl
5-iodo-2-morpholinobenzoate.

Characterization: Characterize the final product using NMR, IR, and MS to confirm its identity

and purity.

Spectroscopic Analysis Workflow
The characterization of the synthesized compound follows a standard analytical workflow to

ensure structural integrity and purity.

Purified Compound

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Confirmation

Characterized Compound

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational set of predicted data and a robust synthetic strategy for

Ethyl 5-iodo-2-morpholinobenzoate. Researchers can use this information as a starting point
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for their own experimental work. It is recommended that all experimental procedures be carried

out by qualified personnel in a properly equipped laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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